molecular formula C14H13ClN2O4 B2965437 1-[(3-Chlorophenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione CAS No. 338392-42-0

1-[(3-Chlorophenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione

Cat. No. B2965437
CAS RN: 338392-42-0
M. Wt: 308.72
InChI Key: PCOPCLAFIBRAQV-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione (CPMOI) is an organic compound that has been studied extensively in recent years in the scientific community. CPMOI is a derivative of the well-known drug paracetamol and has been found to have potential applications in the fields of medicinal chemistry and biochemistry. CPMOI has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for further research and development.

Scientific Research Applications

Potential as Therapeutic Agents

Compounds with structural features similar to "1-[(3-Chlorophenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione" have been explored for their therapeutic potential. For instance, molecules featuring chlorophenyl groups and imidazolidine rings have been investigated for their anti-inflammatory, analgesic, and anticancer activities (Farag et al., 2012; Rashid et al., 2012). These studies underscore the potential of such compounds to modulate biological pathways, offering avenues for the development of new drugs.

Material Science Applications

In material science, molecules incorporating imidazolidine frameworks have been utilized in the synthesis of luminescent complexes, which could have applications in optical devices and sensors (Li et al., 2012). The photophysical properties of such complexes, including their luminescence lifetimes and emission wavelengths, suggest their utility in creating materials with specific optical characteristics.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4/c1-8(9(2)18)17-13(20)12(19)16(14(17)21)7-10-4-3-5-11(15)6-10/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOPCLAFIBRAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)N1C(=O)C(=O)N(C1=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Chlorophenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione

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